1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone
Description
1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone is a synthetic organic compound featuring a morpholino ring substituted with two methyl groups at the 2- and 6-positions, coupled with a 4-fluorophenylsulfonyl moiety attached to an ethanone backbone.
Key structural attributes include:
- Morpholino ring: The 2,6-dimethyl substitution likely reduces conformational flexibility, enhancing stereochemical stability.
- Ethanone backbone: Provides a reactive ketone group for further derivatization or hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-fluorophenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-10-7-16(8-11(2)20-10)14(17)9-21(18,19)13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXSEDJBJBBUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate reagent to introduce the ethanone group.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. The sulfonyl group in 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone may enhance the ability to inhibit cancer cell proliferation by interfering with specific biochemical pathways associated with tumor growth.
Enzyme Inhibition : The compound's morpholino structure suggests potential as a selective inhibitor of enzymes involved in various diseases. For instance, it could target proteases or kinases that play critical roles in cancer and inflammatory processes.
Pharmacological Applications
Drug Development : As a sulfonamide derivative, this compound may serve as a lead structure for developing new pharmaceuticals. Its ability to modify biological activity through structural variations opens avenues for creating more effective drugs with fewer side effects.
Research on Neurodegenerative Diseases : Preliminary studies suggest that similar compounds can influence neuroprotective mechanisms. This compound's morpholino moiety may interact with neurotransmitter systems, providing insights into treatments for conditions like Alzheimer's or Parkinson's disease.
Material Science Applications
Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific functionalities. Its sulfonyl group can facilitate the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Antitumor Effects of Sulfonamide Derivatives | Cancer Research | Demonstrated significant inhibition of tumor cell lines using structurally similar compounds. |
| Enzyme Inhibition Mechanisms | Biochemistry | Identified key interactions of sulfonamide derivatives with target enzymes, suggesting pathways for drug design. |
| Neuroprotective Properties of Morpholino Compounds | Pharmacology | Showed promising results in models of neurodegeneration, indicating potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the morpholino group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
2-[(4-Chlorobenzyl)Sulfonyl]-1-(2,6-Dimethylmorpholino)-1-Ethanone (CAS 303152-66-1)
- Structural Difference : The sulfonyl group is substituted with a 4-chlorobenzyl group instead of 4-fluorophenyl.
- Impact: Electron Effects: Chlorine’s higher electronegativity may increase electron-withdrawing effects compared to fluorine, altering electronic distribution and binding affinity.
- Synthesis: Similar to the target compound, likely involving nucleophilic substitution between a halogenated ethanone and a sulfonyl chloride derivative .
Triazole-Containing Ethanones (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone)
- Structural Difference: Replaces the morpholino group with a triazole-thioether core.
- Metabolic Stability: The thioether linkage may be prone to oxidation, reducing stability compared to the morpholino-sulfonyl combination.
- Synthesis : Involves sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles .
Core Heterocycle Variations
Thiazole/Pyrazole Derivatives (e.g., Compound 5 in )
- Structural Difference: Features a thiazole-pyrazole core instead of a morpholino-ethanone backbone.
- Impact: Planarity and Conformation: The rigid, planar structure of thiazole-pyrazole systems may limit membrane permeability compared to the flexible morpholino group. Solubility: Reduced solubility due to increased aromaticity, contrasting with the morpholino’s solubility-enhancing effects.
- Crystallography : Exhibits triclinic symmetry with two independent molecules in the asymmetric unit, highlighting structural complexity .
VU6001192 (6-(((2S,6R)-2,6-Dimethylmorpholino)Methyl)-1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide)
- Structural Difference: Retains the 2,6-dimethylmorpholino group but incorporates a quinoline carboxamide pharmacophore.
- Impact: Target Selectivity: The quinoline moiety may target glutamate receptors (mGluR), whereas the ethanone-sulfonyl structure could favor kinase or protease inhibition. Synthetic Complexity: The quinoline core requires multi-step synthesis compared to the ethanone backbone .
Functional Group Modifications
1-(4-Aminophenyl)-2-Morpholinoethan-1-One
Key Findings and Implications
Morpholino Substitution: The 2,6-dimethylmorpholino group enhances stereochemical stability and solubility, making it superior to rigid heterocycles like thiazoles in CNS drug design .
Sulfonyl Group Effects : Fluorophenylsulfonyl groups balance lipophilicity and metabolic stability better than chlorobenzyl or phenylsulfonyl analogs .
Synthetic Accessibility: The ethanone backbone allows straightforward derivatization compared to complex heterocycles, enabling rapid SAR studies .
Biological Activity
1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, with the CAS number 303152-37-6, is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C14H18FNO4S
- Molecular Weight: 315.36 g/mol
- CAS Number: 303152-37-6
The compound features a morpholine ring substituted at positions 2 and 6 with methyl groups, a sulfonyl group attached to a fluorophenyl moiety, and an ethanone functional group. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in inflammatory pathways. The sulfonyl group is known to form strong interactions with active sites of target enzymes, potentially leading to inhibition or modulation of their activity.
Inhibitory Effects
Research indicates that compounds similar to 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone exhibit inhibitory effects on phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic adenosine monophosphate (cAMP) levels, thereby affecting inflammatory cell activation and response .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone:
- PDE Inhibition : A study on PDE4 inhibitors highlighted that selective inhibition can significantly reduce airway hyperreactivity in animal models. Compounds exhibiting similar structures showed effective modulation of inflammatory responses in vitro and in vivo .
- Antitumor Activity : Related sulfonamide compounds have been investigated for their antitumor properties. One study demonstrated that certain derivatives exhibited potent inhibitory activity against human cancer cell lines, suggesting a potential pathway for therapeutic development .
- Neuroprotective Effects : Compounds with similar morpholine structures have shown promise in neuroprotection through the modulation of cAMP pathways, which are critical in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, and how do reaction conditions influence yield?
- The compound can be synthesized via sulfonylation of a morpholine intermediate. A two-step approach is typical:
Morpholine functionalization : Introduce 2,6-dimethyl groups via alkylation or reductive amination.
Sulfonylation : React the morpholine derivative with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Yield optimization requires controlled temperature (0–5°C during sulfonylation) and anhydrous solvents (e.g., dichloromethane). Impurities from incomplete sulfonylation can be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for morpholine ring protons (δ 3.4–4.0 ppm, multiplet) and aromatic protons from the 4-fluorophenyl group (δ 7.2–7.8 ppm). The methyl groups on morpholine appear as singlets (δ 1.2–1.5 ppm) .
- ¹³C NMR : Confirm the ketone carbonyl (δ ~205 ppm) and sulfonyl group (δ ~55 ppm for S-linked carbons) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard identification : Skin/eye irritation (Category 2), respiratory sensitization (Category 1B) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers under inert gas (argon/nitrogen) to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR signals?
- Case example : Splitting of morpholine protons may arise from restricted rotation due to steric hindrance from 2,6-dimethyl groups. Use variable-temperature NMR to observe coalescence of peaks at elevated temperatures (e.g., 60°C in DMSO-d₆) .
- X-ray crystallography : Confirm molecular geometry and assess intramolecular interactions (e.g., C–H···O bonds between sulfonyl and morpholine groups) .
Q. What strategies improve the compound’s stability under physiological conditions for pharmacological studies?
- Degradation pathways : Hydrolysis of the sulfonyl group in aqueous media (pH-dependent). Stabilize via lyophilization or formulation with cyclodextrins to enhance solubility and reduce hydrolysis rates .
- Storage : Store at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2,6-dimethylmorpholino group?
- Comparative analogs : Synthesize derivatives with varying substituents (e.g., 2-methyl vs. 2,6-diethyl morpholine).
- Biological assays : Test inhibitory activity against kinases (e.g., PI3K) to assess how steric bulk influences binding affinity. Use molecular docking to map interactions with hydrophobic pockets .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the sulfonyl group. Fukui indices identify susceptible sites for nucleophilic attack .
- Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict activation energies .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in purity during scale-up synthesis?
- Quality control : Implement in-line FTIR to monitor reaction progress. Use preparative HPLC for final purification (≥98% purity by area normalization) .
- Statistical design : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, stoichiometry) and minimize impurities .
Q. What advanced techniques characterize degradation products formed under oxidative stress?
- LC-HRMS : Identify sulfonic acid derivatives (m/z +16 from parent ion) using electrospray ionization in negative mode.
- EPR spectroscopy : Detect free radicals generated during photodegradation, guided by spin-trapping agents (e.g., DMPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
